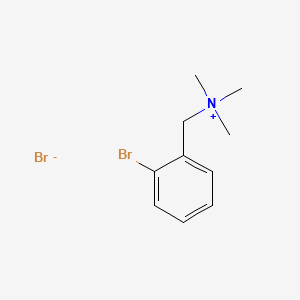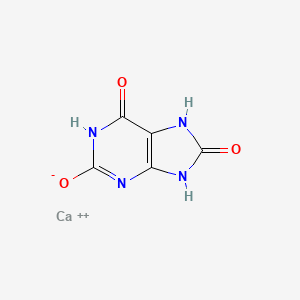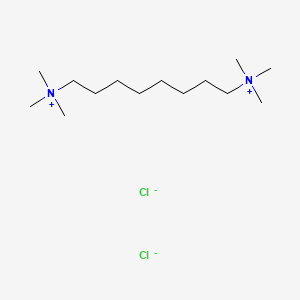
Hexamethyloctamethylene bisammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethyloctamethylene bisammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various industries, including healthcare, water treatment, and textiles, due to its effectiveness in eliminating bacteria and other microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethyloctamethylene bisammonium chloride can be synthesized through the quaternization of tertiary amines with halocarbons. The process involves the alkylation of tertiary amines with halocarbons, resulting in the formation of quaternary ammonium salts .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of hexamethylenediamine with methyl chloride under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Hexamethyloctamethylene bisammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides like sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new quaternary ammonium salts.
Scientific Research Applications
Hexamethyloctamethylene bisammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its ability to disrupt lipid bilayers.
Medicine: Utilized as an antimicrobial agent in disinfectants and antiseptics.
Industry: Applied in water treatment processes to control microbial growth and in the textile industry as a fabric softener
Mechanism of Action
The antimicrobial activity of hexamethyloctamethylene bisammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound adsorbs onto and penetrates the cell wall, reacting with lipids and proteins of the cell membrane. This results in the disorganization of membrane structures and leakage of low molecular weight components, ultimately leading to cell death .
Comparison with Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Properties
CAS No. |
56971-26-7 |
|---|---|
Molecular Formula |
C14H34Cl2N2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
trimethyl-[8-(trimethylazaniumyl)octyl]azanium;dichloride |
InChI |
InChI=1S/C14H34N2.2ClH/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
YHNPQKKIVRGHCR-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


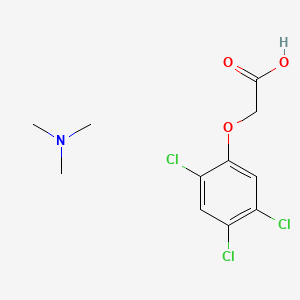

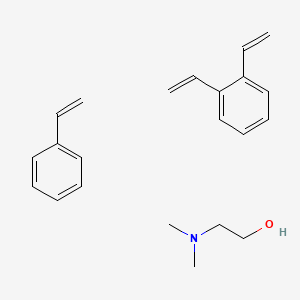
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
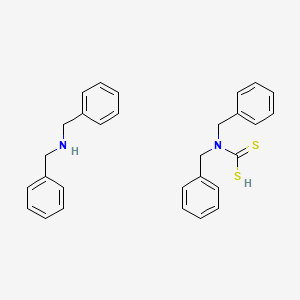
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
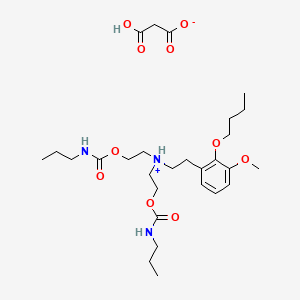
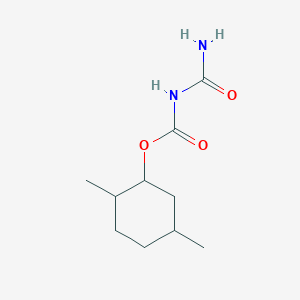

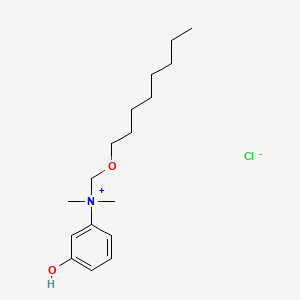
![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)
